molecular formula C7H11N3O2 B7820115 Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Cat. No. B7820115
M. Wt: 169.18 g/mol
InChI Key: BXRMEWOQUXOLDH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride” is 205.64 . The InChI code for this compound is 1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride” is a solid at room temperature . Its melting point is between 189-190 degrees Celsius .

Scientific Research Applications

  • Medical Imaging : Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate has been utilized in the synthesis of radiotracers for imaging hypoxia in tumors. Malik et al. (2012) developed a tracer, [18F]FNT, using this compound, which hypothetically gets transported into cells by amino acid transporters, making it useful for PET imaging of hypoxic tumor tissue (Malik et al., 2012).

  • Corrosion Inhibition : This compound has also been studied for its role in corrosion inhibition. Srivastava et al. (2017) synthesized novel amino acid-based imidazolium zwitterions, including derivatives of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, which showed significant corrosion inhibition efficiency for mild steel (Srivastava et al., 2017).

  • Chemical Synthesis : In the field of chemical synthesis, Jasiński et al. (2008) explored the synthesis and transformations of 1H-imidazole 3-oxides derived from amino acid esters, which include Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. This research provides insights into the synthesis of optically active imidazole derivatives (Jasiński et al., 2008).

  • Biological Studies : Luo et al. (2019) synthesized a radiopharmaceutical for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1) using Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. This research contributes to the development of new diagnostic tools in neurology and oncology (Luo et al., 2019).

Safety And Hazards

“Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 2-amino-3-(1H-imidazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMEWOQUXOLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902598
Record name NoName_3125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

CAS RN

7389-87-9
Record name Methyl L-histidinate dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007389879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Perona, D Sanz, RM Claramunt… - Magnetic Resonance in …, 2008 - Wiley Online Library
Schiff bases of 3‐hydroxypyridin‐4‐carboxaldehyde and L‐α‐amino esters as well as those derived from the structurally related amines lacking the ester function have been synthesised…
Q Li, H Fang, X Wang, L Hu, W Xu - European journal of medicinal …, 2009 - Elsevier
A series of aminopeptidase inhibitors with cyclic-imide scaffold are described. The biological characterization for the piperidinedione analogues revealed that most compounds …
Number of citations: 20 www.sciencedirect.com
X Meng - 2017 - rc.library.uta.edu
In Chapter 1, we discuss the synthesis of haploscleridamine. Haploscleridamine is a novel tryptamine-derived alkaloid isolated from a sponge of the order Haplosclerida. This alkaloid …
Number of citations: 1 rc.library.uta.edu
NMM Hassnin, AHH Ali… - Pakistan Journal of …, 2023 - researcherslinks.com
The host response of cucurbit hybrids (6001 F1, BS F1, Ohbkatosa F1, and RG F1) as rootstocks, watermelon hybrids (Aswan F1 and Nems) as scions, and their accessions to …
Number of citations: 6 researcherslinks.com

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